molecular formula C16H15N3OS B15028866 3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B15028866
M. Wt: 297.4 g/mol
InChI Key: IKNGHOIOMPZCDH-UHFFFAOYSA-N
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Description

3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that contains a benzothiophene ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable benzothiophene derivative, followed by cyclization with a triazine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its specific fusion of benzothiophene and triazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

3-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C16H15N3OS/c20-16-14-12-8-4-5-9-13(12)21-15(14)17-18-19(16)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

IKNGHOIOMPZCDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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